molecular formula C15H20INOS B5051027 N-(2-cyclohexylsulfanylethyl)-4-iodobenzamide

N-(2-cyclohexylsulfanylethyl)-4-iodobenzamide

Cat. No.: B5051027
M. Wt: 389.3 g/mol
InChI Key: MJPSABYVAVHEPL-UHFFFAOYSA-N
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Description

N-(2-cyclohexylsulfanylethyl)-4-iodobenzamide is a chemical compound that features a benzamide core with a 4-iodo substituent and a 2-cyclohexylsulfanylethyl side chain

Properties

IUPAC Name

N-(2-cyclohexylsulfanylethyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20INOS/c16-13-8-6-12(7-9-13)15(18)17-10-11-19-14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPSABYVAVHEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCCNC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexylsulfanylethyl)-4-iodobenzamide typically involves the following steps:

    Formation of the 2-cyclohexylsulfanylethylamine: This intermediate can be synthesized by reacting cyclohexylthiol with an appropriate ethylene derivative under basic conditions.

    Coupling with 4-iodobenzoyl chloride: The 2-cyclohexylsulfanylethylamine is then reacted with 4-iodobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexylsulfanylethyl)-4-iodobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom on the benzene ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and a base.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the sulfur atom.

Major Products

    Substitution Reactions: Products depend on the nucleophile used. For example, reacting with an amine could yield an N-substituted benzamide.

    Oxidation: Oxidation of the sulfur atom yields sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-cyclohexylsulfanylethyl)-4-iodobenzamide would depend on its specific application. For instance, if used as a drug candidate, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the cyclohexylsulfanyl group could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclohexylsulfanylethyl)-2-methylbenzamide
  • N-(2-cyclohexylsulfanylethyl)-1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine

Uniqueness

N-(2-cyclohexylsulfanylethyl)-4-iodobenzamide is unique due to the presence of the iodine atom, which can participate in various substitution reactions, and the cyclohexylsulfanyl group, which can undergo oxidation

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